molecular formula C15H13Cl2N3O5S B5892457 2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-nitrophenyl)benzamide

2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-nitrophenyl)benzamide

Cat. No.: B5892457
M. Wt: 418.3 g/mol
InChI Key: YQFQTDXYGVPYFT-UHFFFAOYSA-N
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Description

2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-nitrophenyl)benzamide is a complex organic compound characterized by its aromatic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process often includes chlorination, sulfonation, and nitration reactions under controlled conditions. Specific reagents and catalysts are used to ensure the desired substitutions on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.

    Reduction: Reduction reactions can convert nitro groups to amines, altering the compound’s properties.

    Substitution: Halogen atoms on the benzene ring can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups onto the benzene ring.

Scientific Research Applications

2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-nitrophenyl)benzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-5-(dimethylsulfamoyl)benzamide
  • N-(4-nitrophenyl)benzamide
  • 2,4-dichloro-N-(4-nitrophenyl)benzamide

Uniqueness

What sets 2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-nitrophenyl)benzamide apart is the combination of its functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for specific applications in research and industry.

Properties

IUPAC Name

2,4-dichloro-5-(dimethylsulfamoyl)-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O5S/c1-19(2)26(24,25)14-7-11(12(16)8-13(14)17)15(21)18-9-3-5-10(6-4-9)20(22)23/h3-8H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFQTDXYGVPYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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